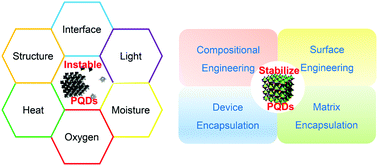An overview on enhancing the stability of lead halide perovskite quantum dots and their applications in phosphor-converted LEDs
Chemical Society Reviews Pub Date: 2018-11-22 DOI: 10.1039/C8CS00740C
Abstract
Beyond the unprecedented success achieved in photovoltaics (PVs), lead halide perovskites (LHPs) have shown great potential in other optoelectronic devices. Among them, nanometer-scale perovskite quantum dots (PQDs) with fascinating optical properties including high brightness, tunable emission wavelength, high color purity, and high defect tolerance have been regarded as promising alternative down-conversion materials in phosphor-converted light-emitting diodes (pc-LEDs) for lighting and next-generation of display technology. Despite the promising applications of perovskite materials in various fields, they have received strong criticism for the lack of stability. The poor stability has also attracted much attention. Within a few years, numerous strategies towards enhancing the stability have been developed. This review summarizes the mechanisms of intrinsic- and extrinsic-environment-induced decomposition of PQDs. Simultaneously, the strategies for improving the stability of PQDs are reviewed in detail, which can be classified into four types: (1) compositional engineering; (2) surface engineering; (3) matrix encapsulation; (4) device encapsulation. Finally, the challenges for applying PQDs in pc-LEDs are highlighted, and some possible solutions to improve the stability of PQDs together with suggestions for further improving the performance of pc-LEDs as well as the device lifetime are provided.

Recommended Literature
- [1] Vividly colorful hybrid perovskite solar cells by doctor-blade coating with perovskite photonic nanostructures†
- [2] Wearable and visual pressure sensors based on Zn2GeO4@polypyrrole nanowire aerogels†
- [3] Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†
- [4] Synthesis of a flower-like CuS/ZnS nanocomposite decorated on reduced graphene oxide and its photocatalytic performance†
- [5] Stannous ions reducing graphene oxide at room temperature to produce SnOx-porous, carbon-nanofiber flexible mats as binder-free anodes for lithium-ion batteries†
- [6] Strategies for directing cells into building functional hearts and parts
- [7] Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†
- [8] Spontaneous assembly of DNA–amorphous calcium phosphate nanocomposite spheres for surface-mediated gene transfer†
- [9] Strengthening mechanism of Si, V and Ti atoms to the Ag/AlN interface: a study from first-principles calculations
- [10] Triatomic dissociative recombination theory: Jahn–Teller coupling among infinitely many Born–Oppenheimer surfaces

Journal Name:Chemical Society Reviews
research_products
-
CAS no.: 2227246-92-4
-
CAS no.: 2055042-70-9









